Biphenyl-4,4'-dicarboxylic Acid (H₂BPDC): A Technical Guide to Synthesis, Properties, and Application
Biphenyl-4,4'-dicarboxylic Acid (H₂BPDC): A Technical Guide to Synthesis, Properties, and Application
Topic: Biphenyl-4,4'-dicarboxylic Acid: Chemical Properties, Synthesis, and MOF Engineering Content Type: Technical Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists
Executive Summary
Biphenyl-4,4'-dicarboxylic acid (CAS: 787-70-2), often abbreviated as H₂BPDC or BPDC, is a rigid, centrosymmetric organic linker critical to the advancement of reticular chemistry and materials science. Unlike flexible aliphatic dicarboxylic acids, H₂BPDC possesses a biphenyl core that imparts exceptional thermal stability (>300°C) and mechanical rigidity.
Its primary utility lies in the synthesis of Metal-Organic Frameworks (MOFs), specifically the zirconium-based UiO-67 , where its length (approx. 11 Å) expands pore aperture relative to terephthalic acid analogues. This guide provides a rigorous analysis of its physicochemical profile, validated synthesis protocols, and its role in engineering high-surface-area porous materials.
Molecular Architecture & Physicochemical Profile[1][2][3]
The utility of H₂BPDC is dictated by its structural rigidity and the acidity of its carboxyl groups. The biphenyl torsion angle (approx. 37° in solution, varying in solid state) allows for conformational adaptability during MOF self-assembly, while maintaining a linear vector essential for cubic lattice formation.
Table 1: Core Physicochemical Data[4]
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₄H₁₀O₄ | |
| Molecular Weight | 242.23 g/mol | |
| Appearance | White to light beige powder | Discoloration often indicates trace metal or oligomer impurities.[1] |
| Melting Point | >300 °C (Sublimes/Decomposes) | High thermal stability due to strong intermolecular hydrogen bonding (dimers). |
| pKa (Calculated) | ~3.77 ± 0.10 | First ionization; comparable to benzoic acid but influenced by conjugation. |
| Solubility (Solvents) | DMF, DMAc, DMSO, NMP | Soluble in polar aprotic solvents; essential for solvothermal MOF synthesis. |
| Solubility (Aqueous) | Insoluble (Neutral pH) | Soluble in dilute alkali (NaOH, KOH) forming dicarboxylate salts. |
| Crystal Density | ~1.35 g/cm³ | |
| Dipole Moment | 0 D (Centrosymmetric conformer) | Symmetry is key for non-polar packing in crystal lattices. |
Synthetic Pathways & Purification Protocols[5][6][7]
High-purity H₂BPDC (>99%) is non-negotiable for MOF synthesis; trace impurities (monocarboxylic acids) act as structural terminators, introducing defects into the crystal lattice.
Validated Synthesis Protocol: Aerobic Oxidation
The most scalable route involves the catalytic oxidation of 4,4'-dimethylbiphenyl. This mimics the industrial "Mid-Century" process used for terephthalic acid.[2][3]
Reagents:
-
Glacial Acetic Acid (Solvent)[4]
-
Co(OAc)₂[3]·4H₂O & Mn(OAc)₂·4H₂O (Catalysts)
-
NaBr (Promoter)
-
Compressed Oxygen or Air
Step-by-Step Methodology:
-
Charge: In a high-pressure titanium or Hastelloy autoclave, dissolve DMBP (0.1 mol) in acetic acid (150 mL). Add Co/Mn catalysts (1 mol% relative to substrate) and NaBr (2 mol%).
-
Oxidation: Pressurize with O₂ (20-30 bar) and heat to 150–160°C. Agitate vigorously (1000 rpm) to overcome mass transfer limitations of O₂ into the liquid phase.
-
Reaction Time: Maintain conditions for 3–5 hours. The reaction is exothermic; monitor internal temperature closely.
-
Isolation: Cool to room temperature. The product, H₂BPDC, is insoluble in acetic acid and will precipitate as a white solid.
-
Filtration: Filter the crude solid and wash copiously with cold acetic acid to remove catalyst residues.
Purification (The "Acid-Base" Swing)
To remove unreacted intermediates (e.g., 4-methylbiphenyl-4'-carboxylic acid):
-
Dissolution: Suspend crude H₂BPDC in 1M NaOH. Heat to 80°C until fully dissolved (solution should be clear).
-
Filtration: Filter while hot to remove insoluble non-acidic impurities.
-
Precipitation: Slowly acidify the filtrate with 6M HCl to pH < 2. H₂BPDC will reprecipitate.
-
Washing: Filter and wash with hot water (3x) followed by hot DMF (to remove mono-acid defects) and finally methanol.
-
Drying: Vacuum dry at 120°C for 12 hours.
Visualization: Synthesis Workflow
Caption: Figure 1. Validated workflow for the oxidative synthesis and purification of H₂BPDC.
MOF Engineering: The UiO-67 Protocol
The most authoritative application of H₂BPDC is in the synthesis of UiO-67 (Universitetet i Oslo-67) . This MOF features Zr₆O₄(OH)₄ clusters linked by BPDC, forming a face-centered cubic (fcu) topology.
Scientific Rationale:
-
Modulator Chemistry: We use monocarboxylic acids (Acetic Acid or Benzoic Acid) to slow down nucleation. This "competes" with H₂BPDC for Zr coordination sites, allowing for defect repair and larger single-crystal growth.
-
Solvent Choice: DMF is required to solubilize H₂BPDC and decomposes slightly to dimethylamine, which acts as a base to deprotonate the linker in situ.
Protocol: Defect-Controlled UiO-67 Synthesis
| Component | Amount | Role |
| ZrCl₄ | 233 mg (1.0 mmol) | Metal Node Precursor |
| H₂BPDC | 242 mg (1.0 mmol) | Organic Linker |
| DMF | 60 mL | Solvent |
| Acetic Acid | 1.0 - 2.0 mL | Modulator (Crystal Size Control) |
| HCl (Conc.) | 0.1 mL | Accelerator (Optional) |
Methodology:
-
Dissolution: Dissolve ZrCl₄ in DMF/Acetic Acid mixture via sonication (15 mins). Ensure no solids remain.
-
Addition: Add H₂BPDC to the solution. Sonicate for another 10 minutes until a homogeneous dispersion is achieved.
-
Solvothermal Reaction: Transfer to a Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 24–48 hours in a static oven.
-
Work-up: Cool to room temperature. Centrifuge to isolate the white microcrystalline powder.[5]
-
Activation (Critical): Wash with DMF (3x) to remove unreacted linker. Solvent exchange with anhydrous acetone or ethanol (3x over 2 days). Heat under dynamic vacuum at 100°C to remove pore-trapped solvent.
Visualization: MOF Assembly Logic
Caption: Figure 2. Mechanistic assembly of UiO-67 showing the competitive role of the modulator.
Pharmaceutical & Polymer Applications[1][4][12][13][14]
While MOFs dominate current research, H₂BPDC has distinct utility in other sectors:
-
Liquid Crystal Polymers (LCPs):
-
H₂BPDC is copolymerized with aromatic diols to form thermotropic LCPs. The rigid biphenyl unit increases the mesogenic phase stability and raises the heat deflection temperature of the resulting plastic.
-
-
Drug Delivery Systems (DDS):
-
MOF-Based Cargo: UiO-67 synthesized with H₂BPDC is used to encapsulate drugs like Cisplatin. The large pore size (approx. 12 Å and 23 Å cages) allows for high drug loading capacities compared to UiO-66.
-
Safety: The Zr-O bond is stable in water, preventing premature leaching, but the framework can be designed to degrade in the acidic microenvironment of tumor cells (pH 5.5).
-
Analytical Validation: How to Verify Your Compound
Trust but verify. Use these methods to confirm the identity and purity of H₂BPDC before use.
-
¹H NMR (DMSO-d₆):
-
Look for the characteristic aromatic doublets.
-
δ 8.07 ppm (d, 4H): Protons ortho to the carboxyl group (deshielded).
-
δ 7.87 ppm (d, 4H): Protons ortho to the biphenyl linkage.
-
δ 13.10 ppm (s, broad): Carboxylic acid protons (often invisible if trace water is present).
-
-
FT-IR Spectroscopy:
-
1680–1700 cm⁻¹: Strong C=O stretching vibration (carboxylic acid dimer).
-
2500–3000 cm⁻¹: Broad O-H stretch.
-
-
Thermogravimetric Analysis (TGA):
-
Pure H₂BPDC should show no weight loss below 300°C. Weight loss <150°C indicates trapped solvent (DMF/Water).
-
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society.
-
Katz, M. J., et al. (2013). "A facile synthesis of UiO-66, UiO-67 and their derivatives." Chemical Communications.
-
Schaate, A., et al. (2011).[6] "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal.
-
Datta, S. J., et al. (2015). "Biphenyl-4,4′-dicarboxylic acid based coordination polymers: Synthesis and structural diversity." Crystal Growth & Design.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 13166, Biphenyl-4,4'-dicarboxylic acid."
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